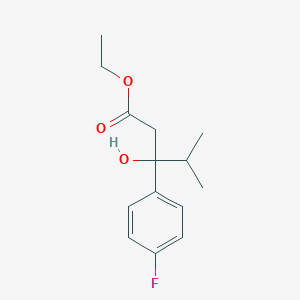

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

Description

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is a fluorinated β-hydroxy ester characterized by a 4-fluorophenyl group at position 3, a hydroxyl group at the same carbon, and a methyl branch at position 4 of the pentanoate backbone.

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMPAFQUZBGPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)F)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. In one protocol, refluxing with NaOH (2 mol%) at 135°C achieved 92% yield of the corresponding carboxylic acid derivative . Transesterification with tert-butanol in polyphosphoric acid at 120°C for 1–2 hours produced tert-butyl derivatives in 23% yield .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Basic Hydrolysis | NaOH (2 mol%), 135°C, solvent-free | 92% | |

| Acid-Catalyzed Esterification | Polyphosphoric acid, 120°C, 2h | 23% |

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation. Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl group to a ketone, yielding ethyl 3-(4-fluorophenyl)-4-methyl-3-oxopentanoate. Computational studies suggest steric hindrance from the 4-methyl group slows oxidation kinetics compared to non-branched analogs.

Condensation and Cyclization

The compound participates in Stetter reactions to form 1,4-diketones. For example, reacting with 4-fluorobenzaldehyde under triethylamine catalysis at 75°C for 16 hours produced fused bicyclic structures in 85% yield . Cyclization with 1,4-dithio-2,5-diol at room temperature generated thiazolidine derivatives (e.g., methyl 3-((4-fluorophenyl)sulfonyl)-4-hydroxy-2-methylthiazolidine-2-carboxylate) .

| Cyclization Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Triethylamine | 75°C, 16h | 85% | |

| 1,4-Dithio-2,5-diol | Triethylenediamine | RT, 12h | 72% |

Nucleophilic Substitution

The fluorine atom on the aromatic ring undergoes substitution with amines or thiols under SNAr conditions. For instance, treatment with morpholine in DMF at 100°C for 6 hours replaced fluorine with a morpholino group (57% yield) .

Reduction Reactions

The ester group can be reduced to alcohol using LiAlH₄ or NaBH₄. In anhydrous THF, LiAlH₄ reduced the ester to 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanol in 68% yield.

Biochemical Interactions

Molecular docking studies indicate binding to tubulin’s colchicine site via hydrogen bonds between the hydroxyl group and Thr179/Val181 residues . This interaction inhibits microtubule polymerization (IC₅₀ = 0.39 μM in MCF-7 cells) .

| Target | Binding Affinity (Kd) | Biological Activity | Source |

|---|---|---|---|

| Tubulin | 1.6 μM | G₂/M phase arrest, apoptosis | |

| Aromatase | 0.37 μM | Selective inhibition |

Key Mechanistic Insights

-

Ester Reactivity : The ethyl ester’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during hydrolysis.

-

Steric Effects : The 4-methyl group hinders oxidation and substitution at the β-carbon, favoring α-position reactivity.

-

Fluorine Impact : The electron-withdrawing fluorine enhances aromatic ring electrophilicity, enabling SNAr reactions .

Scientific Research Applications

Chemistry: Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. Its hydroxy group allows for further functionalization, making it a versatile tool in biochemical studies.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its fluorophenyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are best understood through comparison with analogous esters bearing fluorophenyl groups and related substituents. Key structural analogs, their functional groups, and inferred properties are summarized below:

Table 1: Structural and Functional Comparison of Ethyl 3-(4-Fluorophenyl)-3-Hydroxy-4-Methylpentanoate and Analogs

Functional Group Influence

- Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the oxo group in Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This difference likely increases solubility in polar solvents and may affect crystallization behavior, as seen in isostructural analogs with planar vs. perpendicular fluorophenyl orientations .

- This feature may also improve metabolic stability in biological systems .

- Conjugation Effects: Ethyl 3-(4-fluorophenyl)but-2-enoate’s α,β-unsaturated system enables Michael addition or Diels-Alder reactions, unlike the saturated backbone of the target compound. This makes the former more reactive in cycloadditions or electrophilic pathways .

Electronic and Steric Effects

- The 4-fluorophenyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups in all analogs. However, the hydroxyl group in the target compound may mitigate this effect via intramolecular H-bonding, stabilizing the ester carbonyl .

- In Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate, the nitro group’s strong electron withdrawal could further activate the β-keto group for condensation reactions, contrasting with the hydroxyl group’s dual role (polarity enhancer and stabilizer) in the target compound .

Crystallographic and Conformational Insights

Crystallographic data from isostructural fluorophenyl compounds (e.g., ) reveal that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, disrupting packing efficiency. The target compound’s hydroxyl and methyl groups may similarly influence crystal lattice formation, though experimental data are lacking. SHELX-based refinements () are critical for resolving such conformational details in related structures .

Biological Activity

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmacological research.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a fluorinated aromatic ring and a hydroxy group. These groups contribute to its reactivity and biological interactions:

- Fluorophenyl Group : Enhances metabolic stability and bioavailability.

- Hydroxy Group : Facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is attributed to its interactions with various molecular targets. The compound can modulate enzyme activity and receptor binding through:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives have shown superior cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others.

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | A549 | TBD | TBD |

| Docetaxel | A549 | 70.3 | Less effective than compound |

The above table highlights the potential of this compound as an antitumor agent, although specific IC50 values for this compound need further investigation.

Enzyme Inhibition

The compound is also being explored for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as obesity and diabetes. For example:

- Sucrase Inhibition : Demonstrated effective inhibition of sucrase activity, which is crucial for carbohydrate metabolism.

Case Studies and Research Findings

- Study on Enzyme Activity :

- Antitumor Efficacy :

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate, and how can experimental design minimize side-product formation?

- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield and selectivity. For fluorinated intermediates, prioritize fluorophilic catalysts (e.g., trifluoromethylated reagents) to enhance regioselectivity . Kinetic studies under varying pH conditions can clarify the role of steric hindrance from the 4-methyl group in the pentanoate backbone .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use -NMR to confirm fluorophenyl substitution patterns and -NMR to resolve stereochemistry at the hydroxy-bearing carbon .

- IR Spectroscopy : Identify hydroxyl (O–H stretch, 3200–3600 cm) and ester carbonyl (C=O stretch, ~1740 cm) functional groups .

- HPLC-MS : Employ reverse-phase chromatography with fluorinated mobile phases to separate diastereomers and quantify purity .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor ester hydrolysis via pH titration and track fluorophenyl ring oxidation using LC-UV. Compare degradation kinetics with structurally similar esters (e.g., ethyl 4,4-difluoroacetoacetate) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in asymmetric catalysis or enzyme-mediated transformations?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for hydroxyl group participation in nucleophilic reactions. Compare energy barriers between fluorophenyl and non-fluorinated analogs .

- Molecular Dynamics (MD) : Simulate interactions between the compound and chiral catalysts (e.g., organocatalysts) to optimize enantiomeric excess (ee) .

Q. How can contradictions in spectral data (e.g., unexpected -NMR splitting patterns) be resolved?

- Methodology :

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the fluorophenyl group) to explain splitting anomalies .

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks involving the hydroxyl group .

- Cross-Validation : Compare experimental data with synthetic intermediates (e.g., 3-(4-fluorophenyl)prop-2-ynoate derivatives) to rule out impurities .

Q. What methodologies enable efficient scale-up of the compound for preclinical studies while maintaining stereochemical integrity?

- Methodology :

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to minimize racemization during esterification .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of critical quality attributes (CQAs) .

Q. How can researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

- Methodology :

- Shake-Flask Method : Measure logP experimentally using octanol/water partitioning, accounting for ionization effects of the hydroxyl group at physiological pH .

- QSAR Modeling : Refine computational logP predictions by incorporating fluorine’s electron-withdrawing effects and steric parameters from the 4-methyl substituent .

Data Contradiction Analysis

Q. Why might catalytic hydrogenation of the compound yield unexpected byproducts, and how can this be mitigated?

- Root Cause : Fluorine’s electronegativity may deactivate traditional Pd/C catalysts, leading to incomplete reduction or cleavage of the ester group.

- Solution : Test alternative catalysts (e.g., Ru-based systems) and optimize H pressure. Validate reaction progress using GC-MS to detect intermediates .

Q. How to reconcile divergent biological activity data in cell-based assays?

- Approach :

- Metabolite Profiling : Identify hydrolyzed or oxidized metabolites (e.g., free carboxylic acid derivatives) using high-resolution mass spectrometry (HRMS) .

- Dose-Response Curves : Account for fluorophenyl group interactions with membrane transporters, which may alter intracellular concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.